

Solubility and stability of 2-Aminothiazole-5-carbaldehyde hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminothiazole-5-carbaldehyde hydrochloride

Cat. No.: B1522272

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **2-Aminothiazole-5-carbaldehyde Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

2-Aminothiazole-5-carbaldehyde hydrochloride is a vital heterocyclic building block in medicinal chemistry, valued for its reactive aldehyde and amino functionalities that serve as versatile handles for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its critical physicochemical properties—solubility and stability. Understanding these parameters is paramount for its effective use in drug discovery, from reaction setup and purification to formulation and storage. This document synthesizes established principles of thiazole chemistry with field-proven methodologies to offer a practical framework for researchers. We will explore the theoretical underpinnings of its solubility profile, detail protocols for its empirical determination, and outline a systematic approach to evaluating its stability under forced degradation conditions, thereby ensuring scientific integrity and reproducibility in its application.

Introduction and Molecular Overview

The 2-aminothiazole scaffold is a privileged structure in pharmaceutical science, appearing in numerous approved drugs. The title compound, **2-Aminothiazole-5-carbaldehyde hydrochloride** (Molecular Formula: $C_4H_5ClN_2OS$, Molecular Weight: 164.61 g/mol), is distinguished by the presence of both a nucleophilic amino group and an electrophilic aldehyde group, making it a potent intermediate for constructing diverse compound libraries.[1] As a hydrochloride salt, its physical properties, particularly solubility, are significantly altered compared to its free base, a crucial consideration for its practical handling and application.[2]

The compound typically appears as a clear to light brown crystalline solid.[2] Proper handling is essential, as it is reported to be sensitive to air and moisture.[2] Therefore, storage in a dark, inert atmosphere is recommended to maintain its integrity.[2]

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility. For **2-Aminothiazole-5-carbaldehyde hydrochloride**, solubility is governed by the interplay of its salt form, the polarity of the solvent, and the pH of the medium.

Theoretical Framework

- Impact of the Hydrochloride Salt: The presence of the hydrochloride salt dramatically enhances aqueous solubility compared to the 2-aminothiazole free base.[2] In an aqueous medium, the compound dissociates, yielding the protonated 2-aminothiazolium cation and a chloride anion, which are readily solvated by polar water molecules.
- pH-Dependent Solubility: The 2-amino group on the thiazole ring is basic. Consequently, the solubility of the hydrochloride salt is highly dependent on pH.[3] In acidic to neutral solutions, the amine remains protonated, favoring high aqueous solubility. As the pH becomes more alkaline, the amine deprotonates to the less soluble free base, which may lead to precipitation. This behavior is a classic characteristic of amine salts.
- Solvent Polarity: Beyond aqueous systems, the compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This is attributed to the polar nature of the thiazole ring and the hydrogen bonding capabilities of the amino and carbonyl groups. Its solubility is expected to be lower in non-polar solvents like hexanes or toluene.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility based on available data and chemical principles. This serves as a starting point for solvent selection in synthesis, purification, and analytical method development.

Solvent Class	Examples	Expected Solubility	Rationale
Aqueous	Water, Phosphate Buffered Saline (PBS)	Soluble	The hydrochloride salt form promotes high solubility, especially at acidic to neutral pH. [2]
Polar Aprotic	DMSO, DMF	Soluble	High solvent polarity and ability to accept hydrogen bonds facilitate the dissolution of the polar compound. [2]
Polar Protic	Methanol, Ethanol	Soluble	These solvents can engage in hydrogen bonding with the solute and have sufficient polarity to solvate the salt form. The free base is also soluble in alcohols. [4]
Ethers	Tetrahydrofuran (THF), Dioxane	Slightly Soluble	Moderate polarity may allow for some dissolution, but likely less than more polar solvents. The free base is noted as soluble in ethers. [4]
Non-Polar	Hexanes, Toluene	Insoluble	The high polarity and ionic character of the hydrochloride salt are incompatible with non-polar solvents.

Experimental Protocol: Determining Aqueous Solubility

A robust understanding requires empirical data. The following protocol outlines a standard shake-flask method for quantitative solubility determination.

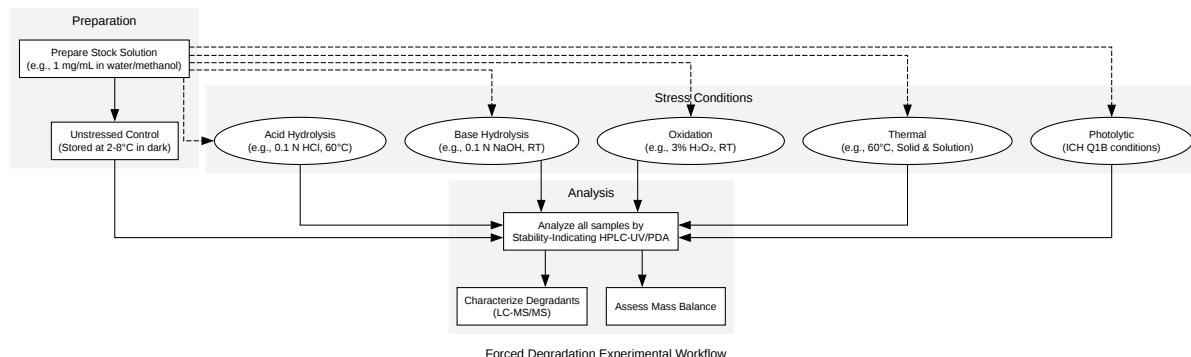
Objective: To determine the equilibrium solubility of **2-Aminothiazole-5-carbaldehyde hydrochloride** in various aqueous buffers.

Methodology:

- **Buffer Preparation:** Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).
- **Sample Preparation:** Add an excess amount of the compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, allow the vials to stand to let undissolved solid settle. Filter the supernatant through a 0.22 µm filter to remove all solid particles.
- **Quantification:** Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method.
- **Data Reporting:** Express solubility in mg/mL or mmol/L.

Chemical Stability: A Forced Degradation Approach

Evaluating the intrinsic stability of a molecule is a cornerstone of drug development.^[5] Forced degradation (or stress testing) studies are employed to deliberately degrade the compound under conditions more severe than accelerated stability testing.^[6] These studies are critical for identifying potential degradation pathways, characterizing degradation products, and developing stability-indicating analytical methods that can separate the intact compound from its degradants.^{[7][8]}


Potential Degradation Pathways

The structure of **2-Aminothiazole-5-carbaldehyde hydrochloride** suggests several potential points of chemical instability:

- Hydrolysis: The thiazole ring itself is generally stable, but functional groups can be labile. Under certain pH conditions, imine formation between the amino group and the aldehyde of another molecule could occur, followed by hydrolysis.
- Oxidation: The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. The electron-rich thiazole ring may also be susceptible to oxidative degradation.
- Photodegradation: Aromatic heterocyclic systems, including 2-aminothiazoles, are known to be sensitive to UV light, which can induce complex degradation pathways, including ring cleavage.^{[1][9]} Studies on a related compound, 2-aminothiazole-4-carboxylic acid, have shown that photodegradation can proceed via decarboxylation, followed by further degradation of the 2-aminothiazole moiety itself.

Experimental Workflow: Forced Degradation Study

The following diagram and protocol outline a systematic approach to a forced degradation study, consistent with ICH guidelines.^[5]

[Click to download full resolution via product page](#)

Caption: A typical workflow for a forced degradation study.

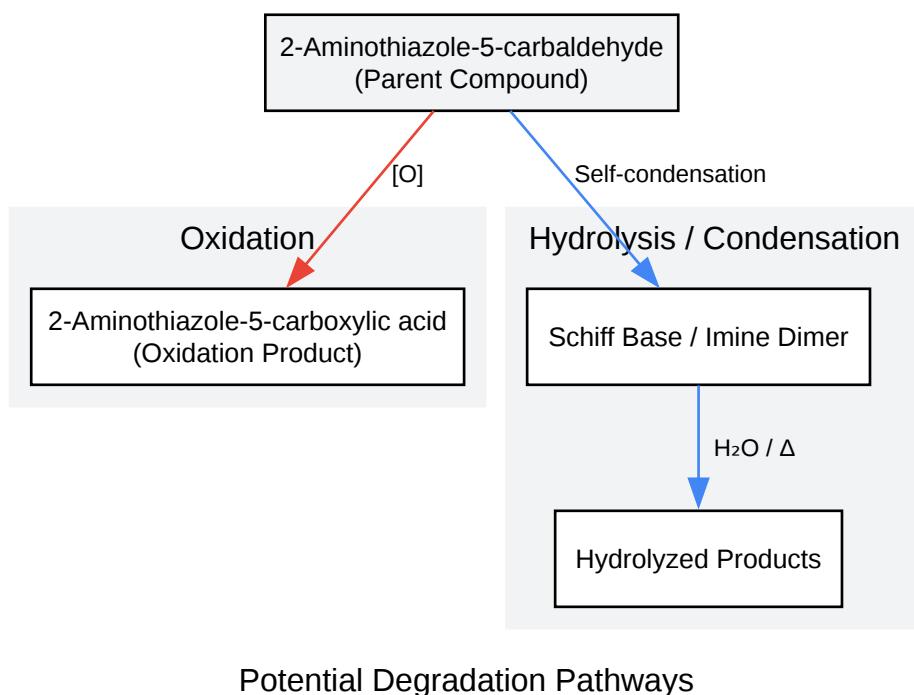
Detailed Protocol for Forced Degradation

Objective: To investigate the stability of **2-Aminothiazole-5-carbaldehyde hydrochloride** under various stress conditions and to identify major degradation products.

Materials:

- **2-Aminothiazole-5-carbaldehyde hydrochloride**
- HPLC-grade water, methanol, and acetonitrile
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

- Validated HPLC-UV/PDA system and an LC-MS/MS system


Methodology:

- Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
- Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL), and store protected from light at 2-8 °C.
- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60 °C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to the target concentration.
- Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 5, 15, 60 minutes, as base hydrolysis can be rapid), neutralize with an equivalent amount of acid, and dilute.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours) and dilute.
- Thermal Degradation:
 - Solution: Incubate the stock solution at 60 °C.
 - Solid: Place the solid compound in a 60 °C oven.
 - Analyze samples at appropriate time points.
- Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
- Analysis: Analyze all stressed samples and the control against a freshly prepared standard using a stability-indicating HPLC-UV/PDA method.[10][11] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6] Peak purity analysis

using a PDA detector is essential. Significant degradation products should be further characterized by LC-MS/MS to elucidate their structures.

Hypothetical Degradation Pathway

Based on the functional groups present, a potential degradation pathway under oxidative and hydrolytic stress is proposed below. This is a predictive model and requires experimental verification.

Potential Degradation Pathways

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways of the title compound.

Summary and Recommendations

2-Aminothiazole-5-carbaldehyde hydrochloride is a highly valuable, yet sensitive, chemical intermediate. Its utility in research and development hinges on a solid understanding of its solubility and stability.

- For Solubility: Leverage its enhanced aqueous solubility as a hydrochloride salt, particularly in acidic to neutral pH. For organic reactions, polar aprotic solvents like DMSO and DMF are excellent choices. Always perform empirical solubility tests for quantitative applications.

- For Stability: The compound must be stored under an inert atmosphere, protected from light and moisture, at refrigerated temperatures (2-8 °C).^[2] When used in solution, be mindful of its susceptibility to oxidation and light. Forced degradation studies are strongly recommended to develop robust analytical methods and to understand potential liabilities early in the development process.

By applying the principles and protocols outlined in this guide, researchers can ensure the reliable and effective use of this important building block, leading to more robust and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Buy 2-Aminothiazole-5-carbaldehyde hydrochloride | 920313-27-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. journals.najah.edu [journals.najah.edu]
- 9. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Solubility and stability of 2-Aminothiazole-5-carbaldehyde hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1522272#solubility-and-stability-of-2-aminothiazole-5-carbaldehyde-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com